Cas no 79128-08-8 (1,3-Diisopropoxybenzene)

1,3-Diisopropoxybenzene structure
1,3-Diisopropoxybenzene structure
Nome del prodotto:1,3-Diisopropoxybenzene
Numero CAS:79128-08-8
MF:C12H18O2
MW:194.270123958588
MDL:MFCD07784412
CID:554253
PubChem ID:24884376

1,3-Diisopropoxybenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,1,3-bis(1-methylethoxy)-
    • 1,3-di(propan-2-yloxy)benzene
    • 1,3-DIISOPROPOXYBENZENE
    • 1,3-di-i-propoxybenzene
    • 1,3-diisopropoxy-benzene
    • Di-O-isopropyl-resorcin
    • m-Diisopropoxybenzene
    • 1,3 diisopropoxybenzene
    • 1,3-bis(1-methylethoxy)benzene
    • 1,3-bis(propan-2-yloxy)benzene
    • AK342632
    • 1,3-Di(propan-2-yloxy)benzene, 95%
    • MFCD07784412
    • DS-12368
    • DTXSID50450697
    • SY059810
    • 1,3-DIISOPROPOXYBENZENE, 97%
    • A864912
    • AKOS025295764
    • CS-0154156
    • SCHEMBL2968363
    • AB89844
    • F10183
    • 79128-08-8
    • 1,3-Bis(1-methylethoxy)benzene (ACI)
    • 1,3-Isopropoxybenzene
    • DB-250057
    • 1,3-Diisopropoxybenzene
    • MDL: MFCD07784412
    • Inchi: 1S/C12H18O2/c1-9(2)13-11-6-5-7-12(8-11)14-10(3)4/h5-10H,1-4H3
    • Chiave InChI: REKFSOLBSHAFDG-UHFFFAOYSA-N
    • Sorrisi: O(C(C)C)C1C=C(OC(C)C)C=CC=1

Proprietà calcolate

  • Massa esatta: 194.13100
  • Massa monoisotopica: 194.130679813g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 138
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 18.5

Proprietà sperimentali

  • Densità: 0.964 g/mL at 25 °C
  • Punto di ebollizione: 89.5-95 °C/3 mmHg
  • Punto di infiammabilità: Gradi Fahrenheit:>230°F
    Gradi Celsius:>110°C
  • Indice di rifrazione: n20/D 1.495
  • PSA: 18.46000
  • LogP: 3.26100

1,3-Diisopropoxybenzene Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H319
  • Dichiarazione di avvertimento: P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 3082 9/PG 3
  • WGK Germania:2
  • Codice categoria di pericolo: 36-51/53
  • Istruzioni di sicurezza: 26-60-61
  • Identificazione dei materiali pericolosi: Xi N
  • Termine di sicurezza:26-60-61
  • Frasi di rischio:R36; R51/53

1,3-Diisopropoxybenzene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019088027-100g
1,3-Diisopropoxybenzene
79128-08-8 97%
100g
$383.80 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D874876-1g
1,3-Diisopropoxybenzene
79128-08-8 97%
1g
109.80 2021-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-224907-5 g
1,3-Diisopropoxybenzene,
79128-08-8 97%
5g
¥338.00 2023-07-11
eNovation Chemicals LLC
D955245-100g
1,3-Diisopropoxybenzene
79128-08-8 98%
100g
$310 2023-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DC904-200mg
1,3-Diisopropoxybenzene
79128-08-8 98%
200mg
57CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DC904-25g
1,3-Diisopropoxybenzene
79128-08-8 98%
25g
1529CNY 2021-05-08
abcr
AB457798-100 g
1,3-Di(propan-2-yloxy)benzene, 95%; .
79128-08-8 95%
100g
€546.80 2023-07-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
658766-25G
1,3-Diisopropoxybenzene
79128-08-8
25g
¥2098.6 2023-12-01
abcr
AB457798-5g
1,3-Di(propan-2-yloxy)benzene, 95%; .
79128-08-8 95%
5g
€95.30 2025-02-15
abcr
AB457798-100g
1,3-Di(propan-2-yloxy)benzene, 95%; .
79128-08-8 95%
100g
€546.80 2025-02-15

1,3-Diisopropoxybenzene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  50 h, rt
Riferimento
The AZARYPHOS Family of Ligands for Ambifunctional Catalysis: Syntheses and Use in Ruthenium-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes
Hintermann, Lukas; Dang, Tuan Thanh; Labonne, Aurelie; Kribber, Thomas; Xiao, Li; et al, Chemistry - A European Journal, 2009, 15(29), 7167-7179

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Bis(2-propanolato)oxovanadium Solvents: Isopropanol
Riferimento
VO(OR)Cl2-induced oxidative aromatization of α,β-unsaturated cyclohexenones
Hirao, Toshikazu; Mori, Makoto; Ohshiro, Yoshiki, Journal of Organic Chemistry, 1990, 55(1), 358-60

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Dimethylformamide ;  50 °C
1.2 50 °C; 18 h, 50 °C
Riferimento
Synthesis of the diaryl ether cores common to chrysophaentins A, E, and F
Brockway, Anthony J.; Grove, Charles I.; Mahoney, Maximillian E.; Shaw, Jared T., Tetrahedron Letters, 2015, 56(23), 3396-3401

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
Riferimento
Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases
Lucchesini, Francesco ; Pocci, Marco; Alfei, Silvana; Bertini, Vincenzo; Buffoni, Franca, Bioorganic & Medicinal Chemistry, 2014, 22(5), 1558-1567

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  120 h, 70 °C
Riferimento
Remarkable Ability of the Benzylidene Ligand To Control Initiation of Hoveyda-Grubbs Metathesis Catalysts
Basak, Tymoteusz; Grudzien, Krzysztof; Barbasiewicz, Michal, European Journal of Inorganic Chemistry, 2016, 2016(21), 3513-3523

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12.5 h, 55 °C
Riferimento
Kwakhurin, a unique isoflavone with rejuvenating activity from "Kwao Keur": Further characterization by 2D-NMR spectrometry and synthesis of triisopropylkwakhurin
Iwasaki, Misako; Watanabe, Toshiko; Ishikawa, Tsutomu; Chansakaow, Sunee; Higuchi, Yoshihiro; et al, Heterocycles, 2004, 63(6), 1375-1392

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 70 °C; 70 °C → rt
Riferimento
An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction
Milne, Jacqueline E.; Buchwald, Stephen L., Journal of the American Chemical Society, 2004, 126(40), 13028-13032

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide
Riferimento
Phase-transfer nucleophilic aromatic substitution of chromium tricarbonyl complexed dichlorobenzenes with alcohols
Alemagna, Andreina; Baldoli, Clara; Del Buttero, Paola; Licandro, Emanuela; Maiorana, Stefano, Gazzetta Chimica Italiana, 1985, 115(10), 555-9

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 70 °C; 70 °C → rt
1.2 Solvents: Diethyl ether ,  Water ;  rt
Riferimento
Barbier-Negishi Coupling of Secondary Alkyl Bromides with Aryl and Alkenyl Triflates and Nonaflates
Zhang, Ke-Feng; Christoffel, Fadri; Baudoin, Olivier, Angewandte Chemie, 2018, 57(7), 1982-1986

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone
Riferimento
Preparation of 2,6-dialkoxybenzaldehydes
Katritzky, Alan R.; He, Hai-Ying; Long, Qiuhe; Wilcox, Allan L., ARKIVOC [online computer file], 2001, 2(3), 3-12

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  0.5 h, 70 °C
1.2 70 °C; 12 h, rt
1.3 Reagents: Water
Riferimento
Planar-Chiral Cyclopentadienyl Rhodium Catalysts: Design Concept, Chiral Resolution Strategy, and Applications
Zhang, Chunhui; Jiang, Jijun ; Huang, Xiaoyu; Wang, Jun, ACS Catalysis, 2023, 13(15), 10468-10473

1,3-Diisopropoxybenzene Raw materials

1,3-Diisopropoxybenzene Preparation Products

1,3-Diisopropoxybenzene Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:79128-08-8)1,3-Diisopropoxybenzene
A864912
Purezza:99%
Quantità:100g
Prezzo ($):280.0